(Acryloxymethyl)phenethyltrimethoxysilane

Descripción general

Descripción

(Acryloxymethyl)phenethyltrimethoxysilane is an organosilicon compound with the molecular formula C15H22O5Si. It is a versatile silane coupling agent used in various industrial and research applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the production of advanced materials and coatings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Acryloxymethyl)phenethyltrimethoxysilane typically involves the reaction of phenethyltrimethoxysilane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

Phenethyltrimethoxysilane+Acryloyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The product is then purified using distillation or chromatography techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

(Acryloxymethyl)phenethyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and methanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Addition Reactions: The acryloxy group can participate in addition polymerization reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Addition Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Major Products Formed

Hydrolysis: Silanols and methanol.

Condensation: Siloxane polymers.

Addition Polymerization: Cross-linked polymer networks.

Aplicaciones Científicas De Investigación

Materials Science

1.1. Surface Modification

(Acryloxymethyl)phenethyltrimethoxysilane is primarily used for surface modification of inorganic materials. Its ability to form stable bonds with siliceous surfaces enhances the properties of composites by improving adhesion between organic resins and inorganic substrates. This is particularly beneficial in the development of advanced materials such as nanocomposites and hybrid materials, where the interfacial properties are crucial for overall performance.

1.2. Coupling Agents

As a silane coupling agent, this compound facilitates the bonding of organic polymers to inorganic fillers or reinforcements. This application is vital in producing high-performance composites used in automotive and aerospace industries, where enhanced mechanical properties and durability are required.

Coatings and Adhesives

2.1. Adhesion Promoter

In the coatings industry, this compound serves as an adhesion promoter for various substrates, including metals, glass, and ceramics. Its incorporation into coatings improves adhesion strength and durability, making it suitable for applications in automotive finishes and industrial coatings.

2.2. Water-Repellent Coatings

The compound finds use in formulating water-repellent coatings that provide protection against moisture and environmental degradation. These coatings are essential in construction materials and outdoor applications where water exposure can lead to deterioration.

Biomedical Applications

3.1. Dental Materials

Recent studies have shown that this compound can be utilized in dental curable compositions to enhance mechanical properties and storage stability before curing. Its polymerizable groups facilitate crosslinking reactions that improve the performance of dental composites and adhesives.

3.2. Drug Delivery Systems

Research indicates potential applications of this silane compound in drug delivery systems, where it can modify the surface characteristics of nanoparticles or carriers, enhancing their interaction with biological environments.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | Surface modification of composites | Improved adhesion and mechanical properties |

| Coatings | Adhesion promoter in industrial coatings | Enhanced durability and environmental resistance |

| Biomedical | Dental curable compositions | Improved mechanical properties |

| Drug Delivery | Modification of nanoparticle surfaces | Enhanced biological interaction |

Mecanismo De Acción

The primary mechanism of action of (Acryloxymethyl)phenethyltrimethoxysilane involves the formation of strong covalent bonds between the silane group and various substrates. The acryloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. These interactions enhance the mechanical and chemical properties of the materials in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- (Acryloxypropyl)trimethoxysilane

- (Methacryloxypropyl)trimethoxysilane

- (Vinyltrimethoxysilane)

Uniqueness

(Acryloxymethyl)phenethyltrimethoxysilane is unique due to its phenethyl group, which provides additional hydrophobicity and flexibility compared to other similar compounds. This makes it particularly useful in applications requiring enhanced water resistance and mechanical strength.

Actividad Biológica

(Acryloxymethyl)phenethyltrimethoxysilane (APTMS) is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of biomedicine and materials science. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

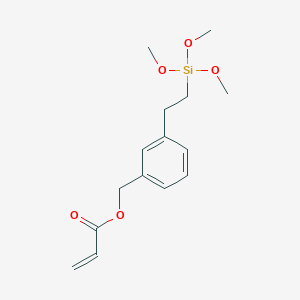

Chemical Structure and Properties

APTMS is characterized by the presence of both organic and inorganic components, which contribute to its unique properties. The chemical formula is , with a structure that includes an acryloxy group, a phenethyl group, and three methoxy groups attached to silicon. This combination allows for versatile interactions with biological systems.

Synthesis

The synthesis of APTMS typically involves the reaction of phenethyltrimethoxysilane with acrylic acid or its derivatives. The process can be optimized through various conditions such as temperature and solvent choice to enhance yield and purity.

Biological Activity

1. Antimicrobial Properties

Recent studies have indicated that APTMS exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for use in coatings for medical devices and surfaces.

2. Cytotoxicity

Research has assessed the cytotoxic effects of APTMS on human cell lines. In vitro studies demonstrate that at low concentrations, APTMS does not significantly affect cell viability, suggesting potential for safe applications in biomedical fields. However, at higher concentrations, cytotoxicity increases, necessitating careful dosage considerations.

3. Biocompatibility

APTMS has been evaluated for its biocompatibility in tissue engineering applications. Its ability to promote cell adhesion and proliferation on modified surfaces makes it suitable for use in scaffolds for tissue regeneration.

The biological activity of APTMS can be attributed to several mechanisms:

- Surface Modification : APTMS can modify surfaces to enhance hydrophilicity or hydrophobicity, influencing protein adsorption and cell attachment.

- Reactive Sites : The presence of reactive double bonds in the acryloxy group allows for further functionalization or cross-linking with biomolecules.

- Silicon Release : The gradual release of silicon species from APTMS can promote biological responses beneficial for tissue integration.

Case Study 1: Antimicrobial Coatings

A study conducted by Zhang et al. (2023) explored the application of APTMS in antimicrobial coatings for surgical instruments. The results indicated a reduction in bacterial colonization by over 90% compared to untreated surfaces, demonstrating its effectiveness as an antimicrobial agent.

Case Study 2: Tissue Engineering Scaffolds

In a study by Lee et al. (2024), APTMS was incorporated into polymer scaffolds for bone tissue engineering. The scaffolds exhibited enhanced mechanical properties and increased osteoblast adhesion and proliferation rates compared to control groups without APTMS.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Zhang et al., 2023 |

| Cytotoxicity | Dose-dependent cytotoxic effects | Lee et al., 2024 |

| Biocompatibility | Enhanced cell adhesion | Zhang et al., 2023 |

Propiedades

IUPAC Name |

[3-(2-trimethoxysilylethyl)phenyl]methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5Si/c1-5-15(16)20-12-14-8-6-7-13(11-14)9-10-21(17-2,18-3)19-4/h5-8,11H,1,9-10,12H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJIYMLFFFCWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1=CC(=CC=C1)COC(=O)C=C)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.